BenchChemオンラインストアへようこそ!

Tyr-SOMATOSTATIN-28

Receptor Pharmacology Radioligand Binding Somatostatin Receptors

Tyr-SOMATOSTATIN-28 is a synthetic 29-amino acid peptide engineered with an N-terminal tyrosine residue, enabling stable, high-specific-activity radioiodination for quantitative somatostatin receptor (SSTR) binding assays. Unlike endogenous somatostatin-14 or -28, which lack a defined radiolabeling site and exhibit heterogeneous labeling, this analog provides a reproducible, high-yield radioligand for autoradiography and competitive binding studies. Procure to differentiate S-28-preferring receptor populations, leveraging its 3.7-fold higher affinity for SSR-28-like sites. Essential for neuroscientists and endocrinologists developing subtype-selective assays.

Molecular Formula C146H216N42O41S3
Molecular Weight 3311.7 g/mol
CAS No. 86649-84-5
Cat. No. B1591220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-SOMATOSTATIN-28
CAS86649-84-5
Molecular FormulaC146H216N42O41S3
Molecular Weight3311.7 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)O)CO)C(C)O)CC9=CC=CC=C9)O
InChIInChI=1S/C146H216N42O41S3/c1-74(117(201)161-68-113(198)166-106-72-231-232-73-107(144(228)229)184-136(220)105(71-191)183-141(225)116(79(6)193)186-133(217)98(62-82-33-15-10-16-34-82)179-140(224)115(78(5)192)185-127(211)91(39-21-24-53-149)170-130(214)99(63-84-67-160-88-36-18-17-35-86(84)88)177-129(213)97(61-81-31-13-9-14-32-81)175-128(212)96(60-80-29-11-8-12-30-80)176-131(215)101(65-111(152)196)178-125(209)90(171-137(106)221)38-20-23-52-148)162-121(205)89(37-19-22-51-147)168-123(207)92(40-25-54-158-145(154)155)169-126(210)94(48-49-114(199)200)172-124(208)93(41-26-55-159-146(156)157)173-139(223)109-43-27-56-187(109)142(226)77(4)165-122(206)95(50-58-230-7)167-118(202)76(3)164-138(222)108-42-28-57-188(108)143(227)102(66-112(153)197)180-135(219)104(70-190)182-132(216)100(64-110(151)195)174-119(203)75(2)163-134(218)103(69-189)181-120(204)87(150)59-83-44-46-85(194)47-45-83/h8-18,29-36,44-47,67,74-79,87,89-109,115-116,160,189-194H,19-28,37-43,48-66,68-73,147-150H2,1-7H3,(H2,151,195)(H2,152,196)(H2,153,197)(H,161,201)(H,162,205)(H,163,218)(H,164,222)(H,165,206)(H,166,198)(H,167,202)(H,168,207)(H,169,210)(H,170,214)(H,171,221)(H,172,208)(H,173,223)(H,174,203)(H,175,212)(H,176,215)(H,177,213)(H,178,209)(H,179,224)(H,180,219)(H,181,204)(H,182,216)(H,183,225)(H,184,220)(H,185,211)(H,186,217)(H,199,200)(H,228,229)(H4,154,155,158)(H4,156,157,159)
InChIKeyZIWSGMLADZIGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-SOMATOSTATIN-28 (CAS 86649-84-5): Overview of Structural Rationale and Research-Grade Sourcing


Tyr-SOMATOSTATIN-28 (CAS 86649-84-5) is a synthetic 29-amino acid peptide derived from the endogenous octacosapeptide somatostatin-28 (S-28) by the addition of a single N-terminal tyrosine residue . This targeted modification does not fundamentally alter the molecule's class as a somatostatin receptor (SSTR) pan-agonist; rather, it creates a unique research tool where the tyrosine serves as a specific, high-yield site for radioiodination (e.g., with ¹²⁵I), enabling the generation of a stable, high-specific-activity radioligand for receptor binding assays and autoradiography . This compound is therefore primarily procured not as a therapeutic candidate, but as a critical enabling reagent for the quantitative characterization of somatostatinergic systems in vitro and ex vivo.

Why Tyr-SOMATOSTATIN-28 Cannot Be Substituted by Unmodified Somatostatin-14 or Somatostatin-28 in Binding Assays


The interchange of Tyr-SOMATOSTATIN-28 with its endogenous parent molecules, somatostatin-14 (S-14) or somatostatin-28 (S-28), is not analytically equivalent. The fundamental rationale for procurement is the introduction of the N-terminal tyrosine, which creates a defined, stable site for radioiodination, a feature absent in the native peptides . Direct radioiodination of S-14 or S-28 is inefficient and can lead to heterogeneous labeling or loss of bioactivity due to oxidation of the critical Trp8 residue. Furthermore, fundamental pharmacological differences exist between the two endogenous peptides: S-28 and S-14 exhibit distinct receptor binding profiles and potencies across different SSTR subtypes and tissues [1]. For instance, S-28 displays a 3.7-fold higher binding affinity for the SSR-28 receptor subtype (IC50 0.24 nM) compared to S-14 (IC50 0.89 nM) [1]. Therefore, substituting Tyr-SOMATOSTATIN-28 with an unlabeled analog fails to provide the quantitative, sensitive, and reproducible readout required for rigorous receptor characterization, and fails to account for the nuanced pharmacology of the endogenous system.

Quantitative Evidence Guide for Selecting Tyr-SOMATOSTATIN-28 Over Closest Analogs


Receptor Binding Affinity of the SSR-28 Receptor Subtype

Tyr-SOMATOSTATIN-28 is a direct analog of somatostatin-28 (S-28). In a direct comparison using COS-7 cells expressing the cloned SSR-28 receptor, S-28 exhibited a binding affinity (IC50) of 0.24 nM, which was 3.7-fold higher than that of somatostatin-14 (S-14), which had an IC50 of 0.89 nM [1]. This demonstrates that the S-28 backbone, and by extension Tyr-SOMATOSTATIN-28, possesses superior binding to a specific receptor subtype compared to the shorter S-14 analog, which is a key differentiator for studies focused on S-28-preferring signaling pathways.

Receptor Pharmacology Radioligand Binding Somatostatin Receptors

Comparative Functional Potency in Inhibiting ACTH Secretion

In a functional assay using AtT-20/D16-16 mouse pituitary tumor cells, somatostatin-28 (S-28) was significantly more potent than somatostatin-14 (S-14) in inhibiting ACTH secretion [1]. The data show that S-28 was 9-fold more potent than S-14 in inhibiting forskolin-stimulated ACTH secretion. This superior functional potency, which is linked to its 3-fold higher receptor binding affinity [1], underscores that a S-28-based tool (such as Tyr-SOMATOSTATIN-28) will produce a stronger and more efficacious biological response in certain cellular contexts than its S-14 counterpart.

Endocrinology Cell Signaling Pituitary Function

Differential Displacement of Radioligands by Somatostatin-28 vs. Somatostatin-14

A comparative binding study in rat brain and pituitary membranes revealed differential displacement of radiolabeled somatostatin analogs [1]. Somatostatin-28 (S-28) was found to be more potent than somatostatin-14 (S-14) in displacing the S-28-specific radioligand ¹²⁵I-N-Tyr-SRIF-28. Conversely, both S-28 and S-14 were equipotent in displacing the S-14-specific radioligand ¹²⁵I-N-Tyr-SRIF-14. This indicates that S-28 can effectively compete for S-14 binding sites but with a distinct, and for its own radioligand, superior potency. This differential binding profile is a key quantitative justification for using a Tyr-SOMATOSTATIN-28-based radiotracer to identify and characterize a broader or distinct population of receptors compared to a S-14-based tracer.

Receptor Autoradiography Binding Site Heterogeneity Neuropharmacology

Comparative Stability and Specific Activity for Radioiodination

While not a direct biological comparator, the structural differentiation of Tyr-SOMATOSTATIN-28 is its engineered N-terminal tyrosine. This modification provides a defined and stable site for radioiodination, yielding a high-specific-activity tracer. A method using a structurally analogous S-28 analog, [Leu8, D-Trp22, Tyr25]-somatostatin-28, achieved radiochemical purities of >99% and yields of 54 ± 5% after HPLC purification [1]. In contrast, radioiodination of native S-28 is less controlled and can compromise its biological activity. The commercial availability of ¹²⁵I-[Tyr0]-Somatostatin-28 with a specific activity of 1557.62 Ci/mmole provides a critical, quantifiable advantage over attempting to radioiodinate unmodified somatostatin-28 in-house.

Peptide Chemistry Radiolabeling Assay Development

High-Value Research Applications for Tyr-SOMATOSTATIN-28


Quantitative Autoradiography of Somatostatin Receptor Subtypes in Tissue Sections

The primary application for Tyr-SOMATOSTATIN-28 is as a precursor for generating the radioligand ¹²⁵I-[Tyr0]-Somatostatin-28. This tracer is used in ex vivo and in vitro autoradiography to map the anatomical distribution and density of somatostatin binding sites, with a preference for detecting S-28-preferring receptor populations [1]. Studies have used ¹²⁵I-[Tyr0]-SS-28 to localize high-affinity binding in the human thymus, providing evidence for a functional somatostatinergic system in this immune tissue [1]. Its use is essential for differentiating between S-14- and S-28-preferring sites, as the binding profile of the tracer differs from that of ¹²⁵I-Tyr11-S-14 [2].

Membrane Homogenate Radioligand Binding Assays for SSTR Pharmacology

Tyr-SOMATOSTATIN-28 is the critical starting material for preparing radioligands for competitive binding assays on cell or tissue membrane preparations. These assays are used to determine the affinity (Kd, Ki) of unlabeled somatostatin analogs for specific receptor populations. Because S-28 is more potent than S-14 in displacing ¹²⁵I-N-Tyr-SRIF-28 binding in brain and pituitary membranes, a Tyr-SOMATOSTATIN-28-derived radioligand is the optimal tool for screening compounds that target S-28-preferring receptors or for characterizing the pharmacology of tissues where these receptors predominate [2].

In Vitro Functional Studies in S-28-Responsive Cell Models

In cellular models such as AtT-20/D16-16 mouse pituitary tumor cells, where somatostatin-28 exhibits 9-fold greater potency than somatostatin-14 in inhibiting ACTH secretion [1], Tyr-SOMATOSTATIN-28 can be used as a potent agonist (or as a non-labeled control for its radioiodinated counterpart) to investigate S-28-specific signaling pathways. Researchers studying the regulation of hormone secretion (e.g., ACTH, GH, insulin) in primary cells or cell lines with a known preference for S-28 will find this analog a more sensitive and biologically relevant tool than S-14.

Development and Validation of Somatostatin Receptor Subtype-Selective Assays

Given the distinct binding profiles of S-14 and S-28 across the five SSTR subtypes (sst1-sst5), Tyr-SOMATOSTATIN-28 is an indispensable tool for developing assays that can discriminate between these subtypes. For instance, the cloned SSR-28 receptor shows a 3.7-fold binding preference for S-28 over S-14 [1]. A Tyr-SOMATOSTATIN-28-derived radioligand is therefore the reagent of choice for assays designed to specifically screen for ligands with high affinity for the S-28-preferring receptor, enabling the discovery and characterization of subtype-selective compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyr-SOMATOSTATIN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.